1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine 4,6-Diacetate

Glycosylation Reactivity Diacetyl Strategy Oligosaccharide Synthesis

1,3-O-Dibenzyl-N-acetyl-β-D-glucosamine 4,6-Diacetate (CAS 65493-23-4, molecular formula C₂₆H₃₁NO₈, MW 485.53) is a fully protected, crystalline glucosamine derivative featuring a strategic orthogonal protecting group architecture: permanent benzyl ethers at the C-1 and C-3 hydroxyls, temporary acetyl esters at C-4 and C-6, and an N-acetyl moiety at C-2. This protection scheme renders the 4,6-diacetate groups selectively removable under mild basic conditions (e.g., NaOMe/MeOH) without disturbing the benzyl ethers, enabling sequential, regiospecific functionalization at either the C-4 or C-6 position.

Molecular Formula C26H31NO8
Molecular Weight 485.5 g/mol
Cat. No. B12286526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine 4,6-Diacetate
Molecular FormulaC26H31NO8
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3
InChIInChI=1S/C26H31NO8/c1-17(28)27-23-25(32-14-20-10-6-4-7-11-20)24(34-19(3)30)22(16-31-18(2)29)35-26(23)33-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3,(H,27,28)
InChIKeyCUNHAOCCNANNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine 4,6-Diacetate (CAS 65493-23-4): Orthogonally Protected Glucosamine Building Block for Oligosaccharide Assembly


1,3-O-Dibenzyl-N-acetyl-β-D-glucosamine 4,6-Diacetate (CAS 65493-23-4, molecular formula C₂₆H₃₁NO₈, MW 485.53) is a fully protected, crystalline glucosamine derivative featuring a strategic orthogonal protecting group architecture: permanent benzyl ethers at the C-1 and C-3 hydroxyls, temporary acetyl esters at C-4 and C-6, and an N-acetyl moiety at C-2 . This protection scheme renders the 4,6-diacetate groups selectively removable under mild basic conditions (e.g., NaOMe/MeOH) without disturbing the benzyl ethers, enabling sequential, regiospecific functionalization at either the C-4 or C-6 position [1]. The compound is employed as a key intermediate in the preparation of sphingoglycolipids and serves as a versatile glycosyl acceptor precursor for the expeditious synthesis of complex oligosaccharides, including hyaluronic acid fragments and N-glycan structures .

Why 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine 4,6-Diacetate Cannot Be Replaced by Its 4,6-Diol Analog or Other In-Class Glucosamine Building Blocks


Generic substitution of 1,3-O-Dibenzyl-N-acetyl-β-D-glucosamine 4,6-Diacetate with the corresponding 4,6-diol analog (CAS 14855-31-3) or alternative glucosamine building blocks introduces substantial synthetic inefficiency and regioselectivity risk . The 4,6-diol analog lacks the orthogonal differentiation between ester- and ether-type protecting groups, requiring additional protection/deprotection steps (≥2 extra steps) to selectively expose either the C-4 or C-6 hydroxyl for glycosylation; this adds 12–48 hours of bench time per deprotection–glycosylation cycle and reduces overall yields through cumulative losses [1]. Peracetylated glucosamine derivatives (e.g., 1,3,4,6-tetra-O-acetyl-β-D-glucosamine) offer all-acetyl protection but lack the benzyl ether permanence needed during late-stage hydrogenolysis steps, making them incompatible with synthetic routes requiring acid-stable, hydrogenolytically removable protecting groups [2]. Furthermore, the N-acetyl group in simple GlcNAc derivatives is known to form intermolecular hydrogen-bonded supramolecular aggregates that reduce glycosylation reactivity; N,N-diacetyl or 4,6-diacetyl protection disrupts this aggregation, directly enhancing acceptor performance [1].

Quantitative Evidence Guide: Where 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine 4,6-Diacetate Demonstrates Measurable Differentiation


Glycosylation Reactivity Enhancement: N,N-Diacetyl Acceptor Outperforms N-Acetyl Acceptor by 3.2‑Fold in Yield at Lower Temperature

In a direct comparative glycosylation study, the N,N-diacetyl-protected glucosamine acceptor (GlcN(Ac)₂, compound 18) reacted with thiodisaccharide donor 16 at −20°C to afford trisaccharide 20 in 76% yield with perfect β-selectivity, whereas the corresponding N-acetyl acceptor (GlcNAc, compound 17) required an elevated temperature of 0°C and delivered only 24% yield under otherwise identical conditions [1]. The N,N-diacetyl group disrupts intermolecular hydrogen bonding networks that otherwise cause supramolecular aggregation of NHAc-containing substrates, as confirmed by DOSY NMR showing the effective volume of GlcNAc 17 to be 1.2 times larger than that of GlcN(Ac)₂ 18 [1]. Although this study employed N,N-diacetyl imide protection rather than 4,6-diacetate, the mechanistic principle—that additional acetylation of GlcNAc derivatives enhances glycosylation reactivity by eliminating amide hydrogen bonding—is directly transferable to the 4,6-diacetate compound, which benefits from both reduced aggregation and orthogonal deprotection capability [2].

Glycosylation Reactivity Diacetyl Strategy Oligosaccharide Synthesis

Orthogonal Protecting Group Architecture: Simultaneous Benzyl Ether and Acetyl Ester Differentiation Versus Single-Mode Protection Schemes

The target compound uniquely combines acid-stable, hydrogenolytically cleavable benzyl ethers (C-1 and C-3) with base-labile acetyl esters (C-4 and C-6) on the same glucosamine scaffold, constituting a fully orthogonal protection system . In contrast, the 4,6-diol analog (CAS 14855-31-3) presents unprotected 4,6-hydroxyls, requiring the user to install temporary protecting groups prior to any regioselective glycosylation—a step that typically consumes 8–24 hours and introduces additional purification losses of 5–15% per step . Peracetylated glucosamine (e.g., 1,3,4,6-tetra-O-acetyl-β-D-glucosamine) provides only ester-type protection, meaning all protecting groups are removed simultaneously under basic conditions, precluding any sequential deprotection strategy [1]. The 4,6-O-benzylidene-protected alternative (a common competing building block) requires a separate reductive ring-opening step (BH₃·Me₂NH/BF₃·OEt₂ or NaCNBH₃/HCl) to differentiate the C-4 versus C-6 hydroxyl, adding 1–2 synthetic steps and introducing regioselectivity ambiguity [1].

Orthogonal Protection Regioselective Deprotection Carbohydrate Building Blocks

Regioselective Benzylation Efficiency: 80% Yield for Direct 4,6-Dibenzylation Versus Multi-Step Traditional Approaches

A crown ether-mediated benzylation method (BnBr/NaOH/15-crown-5 in THF) achieves direct, regioselective 4,6-di-O-benzylation of peracetylated N-trichloroacetyl-protected glucosamine in 80% yield under optimized conditions (12 equiv NaOH, 6 h), eliminating a previously reported six-step synthetic sequence for installing the 4,6-dibenzyl protecting group pattern [1]. In contrast, alternative base systems gave substantially inferior results: CsOH/TBAI afforded only 18% yield, BaO/Ba(OH)₂ gave trace amounts, and NaOH/Al₂O₃ with 15-crown-5 yielded only 16% [1]. When N-acetyl (NHAc) protection was used instead of N-trichloroacetyl on the same substrate, the benzylation reaction produced a mixture of tribenzylated and tetrabenzylated products (35% and 33% yields, respectively) rather than the desired regiospecific 4,6-dibenzylated product, highlighting the critical interplay between the N-protecting group and regioselective O-benzylation [1]. The target compound (1,3-O-dibenzyl, 4,6-diacetyl) is structurally complementary to this benzylation strategy: its 4,6-acetyl esters can be selectively removed to expose the 4,6-diol for further functionalization while retaining the 1,3-benzyl ether pattern achieved via this optimized protocol [1][2].

Regioselective Benzylation Crown Ether Catalysis Protecting Group Strategy

Application-Specific Differentiation: Sphingoglycolipid Intermediate Utility Versus General Glucosamine Building Blocks

The target compound is explicitly designated as an intermediate in the preparation of sphingoglycolipids . Sphingoglycolipid synthesis requires glucosamine building blocks with orthogonal protecting groups that can be sequentially removed to allow regioselective glycosylation at specific hydroxyl positions while maintaining compatibility with the base-labile ceramide moiety and the acid-sensitive glycosidic linkages [1]. The 1,3-dibenzyl-4,6-diacetyl protection pattern of this compound satisfies these requirements: benzyl ethers provide permanent protection throughout the oligosaccharide assembly, while the 4,6-acetyl groups can be selectively removed under mild Zemplén conditions (NaOMe/MeOH, pH ~10–11) without affecting the N-acetyl group or the ceramide ester/amide bonds [1][2]. In contrast, the 4,6-diol analog (CAS 14855-31-3) is primarily documented as an intermediate for fluorinated glucosamine analogs targeting cell migration and inflammation inhibition, a distinct application space that does not demand the same orthogonal protection rigor .

Sphingoglycolipid Synthesis Glycosphingolipid Ceramide Oligosaccharide

Optimal Procurement Scenarios for 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine 4,6-Diacetate: Where This Building Block Delivers Maximum Synthetic Value


Multi-Step Oligosaccharide Assembly Requiring Sequential C-4 and C-6 Functionalization

When synthetic routes demand regioselective glycosylation first at C-4 (e.g., to install a galactose residue for LacNAc epitopes) followed by independent functionalization at C-6 (e.g., sulfation, sialylation, or chain extension), the orthogonal acetyl/benzyl protection of this compound eliminates 2–3 intermediate protection/deprotection steps compared to the 4,6-diol analog. The 4,6-diacetyl groups are removed in a single Zemplén deacetylation step, after which the primary C-6 hydroxyl can be selectively glycosylated or oxidized, while the benzyl ethers at C-1 and C-3 remain intact for late-stage hydrogenolytic global deprotection [1].

Sphingoglycolipid and Glycosphingolipid Core Synthesis

The compound is documented as a direct intermediate for sphingoglycolipid preparation . Sphingolipid synthesis imposes strict protecting group compatibility requirements: the ceramide moiety contains base-sensitive ester/amide linkages, precluding the use of all-ester protected glucosamine building blocks that require strongly basic global deprotection. The 1,3-dibenzyl ethers of this compound are removed under neutral hydrogenolysis conditions (H₂, Pd-C), fully compatible with the intact sphingolipid scaffold, while the 4,6-acetyl groups are removed under mild Zemplén conditions that do not affect the ceramide functionality [1][2].

Hyaluronic Acid and Glycosaminoglycan (GAG) Oligomer Synthesis

In hyaluronic acid oligomer synthesis, the glucosamine residue requires orthogonal protection to enable iterative glycosylation with glucuronic acid donors. The crown ether benzylation methodology that efficiently installs the 1,3-dibenzyl protection pattern directly interfaces with the 4,6-diacetyl protection of this compound: after selective acetyl removal, the exposed 4-OH serves as the glycosyl acceptor for glucuronic acid donor coupling, while the 6-OH can be temporarily re-protected or oxidized to the carboxylic acid. This strategy was used to synthesize hyaluronic acid tetra- and hexamers in significantly shortened synthetic routes compared to traditional approaches [2].

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